8-Ethoxy-5-nitroquinoline
Overview
Description
8-Ethoxy-5-nitroquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. It contains an ethoxy group at the 8th position and a nitro group at the 5th position on the quinoline ring. This compound is structurally related to other quinoline derivatives that have been studied for various properties, including antimicrobial, anti-inflammatory, anticancer activities, and their potential use in sensing nitroaromatics .
Synthesis Analysis
The synthesis of 8-ethoxy-5-nitroquinoline-related compounds typically involves nucleophilic aromatic substitution reactions (S(N)Ar) or modifications of existing quinoline structures. For example, 5-fluoro-6-methoxy-8-nitroquinoline, a related compound, was synthesized through electrophilic substitution and a modified Skraup reaction . Similarly, 5-substituted-4-hydroxy-8-nitroquinazolines were prepared by S(N)Ar reaction of a chloro-nitroquinazoline with various nucleophiles .
Molecular Structure Analysis
The molecular structure of 8-hydroxy-5-nitroquinoline has been characterized using various spectroscopic techniques. Density functional theory (DFT) calculations have been used to optimize the structure and determine the vibrational frequencies, which are in good agreement with experimental data . The influence of the nitro and hydroxy groups on the skeletal modes of the molecule has been investigated, providing insights into the electronic properties of the compound .
Chemical Reactions Analysis
The chemical reactivity of 8-hydroxy-5-nitroquinoline has been explored in the context of its photoluminescent properties and its ability to undergo excited state proton transfer. The compound's photosensitivity and the generation of short-lived intermediates during photoreaction have been studied using transient absorption and time-resolved resonance Raman spectroscopies . Additionally, the compound's ability to sense nitroaromatic molecules through fluorescence quenching has been demonstrated, indicating its potential application in the detection of these substances .
Physical and Chemical Properties Analysis
The physical and chemical properties of 8-hydroxy-5-nitroquinoline have been extensively studied. Spectroscopic characterization, including FT-IR, FT-Raman, NMR, and UV-Visible spectroscopy, has provided detailed information on the compound's behavior. Theoretical quantum chemical investigations have complemented these studies, revealing properties such as dipole moment, polarizability, and hyperpolarizability, suggesting non-linear optical (NLO) behavior. Additionally, docking studies have indicated potential inhibitory activity against certain enzymes, hinting at possible pharmaceutical applications .
Scientific Research Applications
Application 1: Antimicrobial, Anti-inflammatory, and Anticancer Agent
- Summary of the Application: 8-Hydroxy-5-nitroquinoline has been approved for use in the treatment of diseases due to its antimicrobial, anti-inflammatory, and anticancer properties .
Application 2: Photochemistry
- Summary of the Application: The photosensitivity of 8-Hydroxy-5-nitroquinoline has been investigated .
- Methods of Application or Experimental Procedures: The photochemistry of 8-hydroxy-5-nitroquinoline in acetonitrile was investigated using transient absorption and time-resolved resonance Raman spectroscopies .
- Results or Outcomes: The study identified short-lived intermediates during the photoreaction. It was found that the Tn state NO2-QN-OH is generated in 0.8 ps an ultrafast ISC, followed by the IC in 8.5 ps to produce the T1 state .
properties
IUPAC Name |
8-ethoxy-5-nitroquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-2-16-10-6-5-9(13(14)15)8-4-3-7-12-11(8)10/h3-7H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKDSYNTJROGHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=C(C=C1)[N+](=O)[O-])C=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90429443 | |
Record name | 8-ethoxy-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Ethoxy-5-nitroquinoline | |
CAS RN |
19746-57-7 | |
Record name | 8-ethoxy-5-nitroquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90429443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.